2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt
Description
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt (CAS 62868-79-5) is a phosphorylated metabolite critical in biochemical studies, particularly in hemoglobin-oxygen affinity modulation . The compound is commercially available as a cofactor (e.g., Santa Cruz Biotechnology, sc-213963) and is stabilized by five cyclohexylammonium counterions, enhancing its solubility in organic solvents . Its molecular formula, C₃₃H₇₃N₅O₁₀P₂, reflects the bulky cationic structure, which necessitates ion-exchange resin treatment (e.g., Dowex 50 W-X8) to isolate the free acid form for biological assays . Applications include enzyme-substrate interaction studies, metabolic pathway analysis, and red blood cell research .
Properties
CAS No. |
102783-81-3 |
|---|---|
Molecular Formula |
C33H73N5O10P2 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
cyclohexanamine;(2R)-2,3-diphosphonooxypropanoic acid |
InChI |
InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t;;;;;2-/m.....1/s1 |
InChI Key |
WMBJYTVZNODJKS-SPUYNGLASA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Starting Material : 2,3-Diphospho-D-glyceric acid pentasodium salt (CAS: 102783-81-3) is dissolved in deionized water to form a clear solution.
-
Cation Exchange Resin : A column packed with a strong cation-exchange resin (e.g., Dowex 50W-X8) is preconditioned with cyclohexylammonium hydroxide solution.
-
Loading and Elution : The sodium salt solution is passed through the resin column. Cyclohexylammonium ions replace Na⁺ via stoichiometric exchange:
-
Purification : The eluent is filtered to remove resin fines, lyophilized to remove water, and dried under vacuum to yield the white crystalline salt.
| Parameter | Value | Source |
|---|---|---|
| Solubility (H₂O) | 50 mg/mL (clear, faint yellow) | |
| Purity (TLC) | ≥97% | |
| Storage Conditions | -20°C, protected from moisture |
Chemical Neutralization of Acid Form
For direct synthesis from the free acid, 2,3-diphosphoglyceric acid is neutralized with cyclohexylamine. This method is less common due to the instability and low solubility of the free acid.
| Challenge | Solution |
|---|---|
| Acid instability | Use buffer systems (e.g., Tris-HCl) |
| Excess amine removal | Recrystallization from ethanol |
Enzymatic Synthesis and Salt Formation
Recent advances in extremolyte biosynthesis highlight enzymatic routes for generating 2,3DPG precursors, though direct enzymatic production of the cyclohexylammonium salt remains underexplored.
| Enzyme | Role | Relevance to Salt Formation |
|---|---|---|
| 2PGK | Generates 2,3DPG from 2PG | Precursor for salt synthesis |
| cDPGS | Cyclizes 2,3DPG to cDPG | Alternative pathway (not salt) |
Quality Control and Characterization
High-purity products (≥97%) are critical for biochemical assays. Characterization methods include:
Analytical Techniques
Industrial and Research Applications
The cyclohexylammonium salt’s enhanced solubility and stability make it indispensable in:
Chemical Reactions Analysis
Types of Reactions
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce dephosphorylated forms .
Scientific Research Applications
Scientific Research Applications
1. Metabolite Analysis in Erythrocytes
- Reference Compound : 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt serves as a reference standard for analyzing glycolytic cycle metabolites in red blood cells. It helps in understanding the metabolic status of erythrocytes, particularly during glycolysis, which is essential for energy production in these cells .
- Assays : It is utilized in assays that measure the levels of DPG to assess the health of red blood cells. This application is critical for evaluating conditions such as anemia or other erythrocyte dysfunctions .
2. Biochemical Studies
- Cofactor Role : The compound acts as a cofactor for phosphoglyceric acid mutase and hemoglobin. This interaction is vital for understanding oxygen transport and release mechanisms in hemoglobin, especially under varying physiological conditions .
- Enzymatic Activity : In studies involving enzymes like phosphoglycerate mutase, the compound is used to monitor enzymatic reactions and assess the efficiency of metabolic pathways involving phosphoglycerates .
Clinical Applications
1. Enhancing Oxygen Delivery
- Therapeutic Use : The compound has been explored for its potential to enhance oxygen levels in tissues, particularly in conditions associated with hypoxia (low oxygen levels). This includes applications in wound healing, where improved oxygenation can facilitate tissue repair .
- Conditions Treated : It is considered for use in treating various medical conditions such as diabetic ulcers, infections, and other ailments where oxygen delivery is compromised .
2. Research on Pathological Conditions
- Disease Associations : Research indicates that alterations in 2,3-Diphospho-D-glyceric acid concentrations can be linked to several diseases including sickle cell anemia, peripheral vascular disease, and ischemia. Understanding its role can lead to better therapeutic strategies for these conditions .
- Pharmaceutical Formulations : The compound may be incorporated into pharmaceutical formulations aimed at improving erythrocyte function and enhancing oxygen transport capabilities in patients suffering from chronic diseases .
Data Table
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Metabolite Analysis | Reference standard for glycolytic metabolite assays | Indicates erythrocyte health status |
| Biochemical Studies | Cofactor for enzymatic reactions | Essential for hemoglobin function |
| Therapeutic Use | Enhances tissue oxygenation | Facilitates wound healing |
| Disease Associations | Linked to sickle cell anemia and ischemia | Potential target for therapeutic strategies |
Case Studies
- Erythrocyte Metabolism Assessment
- Wound Healing Enhancement
- Oxygen Transport Studies
Mechanism of Action
The mechanism of action of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves its binding to hemoglobin, which reduces the oxygen affinity of hemoglobin. This binding occurs through interactions with specific amino acid residues in the hemoglobin molecule, leading to conformational changes that decrease its oxygen-binding capacity . Additionally, the compound acts as a cofactor for phosphoglyceric acid mutase, influencing the glycolytic pathway in erythrocytes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key features of 2,3-DPG derivatives with distinct counterions:
Key Differences
Counterion Impact on Solubility :
- Cyclohexylammonium : Enhances solubility in organic solvents but requires ion-exchange resin (Dowex 50 W-X8) to liberate the active 2,3-DPG acid for biological use .
- Sodium : Ideal for aqueous buffers (e.g., enzyme assays) due to high water solubility .
- Tris : Offers pH buffering capacity but requires low-temperature storage (−20°C) .
Stability and Handling :
- The cyclohexylammonium salt’s bulky structure (molecular weight ~794.9 g/mol) complicates purification but improves shelf stability at room temperature .
- Sodium and tris salts are prone to hydrolysis in acidic conditions, limiting their use in long-term storage .
Applications :
- Cyclohexylammonium salt : Preferred in hemoglobin-oxygen affinity studies due to compatibility with ion-exchange protocols .
- Pentasodium salt : Used in nucleotide synthesis (e.g., RNA/DNA precursors) and as a pH regulator in red blood cells .
- Barium salts (e.g., DL-glyceraldehyde 3-phosphate) : Serve as hydrolytically stable analogs for metabolic pathway analysis .
Cost Considerations :
- The cyclohexylammonium salt is priced at $115/100 mg , while analogous barium salts cost $235/250 mg , reflecting differences in synthesis complexity .
Comparative Performance in Hemoglobin Studies
In experiments with human hemoglobin, the cyclohexylammonium salt demonstrated superior compatibility with ion-exchange purification, yielding >95% pure 2,3-DPG acid after Dowex treatment. By contrast, sodium salts introduced excess Na⁺ ions, interfering with electrophoretic mobility assays .
Biological Activity
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt (DPGA) is a phosphoric acid derivative that plays a significant role in various biological processes. This compound is particularly important as a cofactor in enzymatic reactions and as a metabolite in cellular pathways. Its biological activity is primarily linked to its involvement in nucleotide metabolism and glycolysis, impacting cellular energy dynamics and metabolic regulation.
- Chemical Formula : C₃H₈O₁₀P₂ · 5C₆H₁₃N
- Molecular Weight : 761.91 g/mol
- Appearance : White solid
- Purity : > 97% (HPLC-RI)
- Solubility : Soluble in water
Biological Functions
DPGA is recognized for its role as a cofactor in several enzymatic reactions:
- Cofactor for Phosphoglycerate Mutase : DPGA acts as a substrate for phosphoglycerate mutase, facilitating the conversion of 2-phosphoglycerate to 3-phosphoglycerate, which is crucial in glycolysis and gluconeogenesis.
- Regulator of Hemoglobin Function : It is involved in the regulation of hemoglobin's oxygen affinity, thereby influencing oxygen transport and release in erythrocytes.
The biological activity of DPGA can be attributed to its structural properties, which allow it to interact effectively with enzymes and substrates involved in metabolic pathways. The presence of multiple phosphate groups contributes to its high-energy characteristics, making it an essential player in energy transfer processes within cells.
Research Findings
Several studies have investigated the biological activity of DPGA:
- Enzymatic Assays : Research has demonstrated that DPGA enhances the activity of enzymes such as ribokinase and phosphoribosyl pyrophosphate synthetase (PRPPS). For instance, ribokinase catalyzes the phosphorylation of ribose to produce ribose-5-phosphate, with DPGA serving as a critical substrate .
- Erythrocyte Metabolism : DPGA levels have been correlated with erythrocyte health. Assays measuring DPG levels can indicate the metabolic state of red blood cells, providing insights into conditions such as anemia or hypoxia .
- Nucleotide Synthesis : DPGA is involved in the synthesis of nucleotides through its role in the formation of phosphoribosyl pyrophosphate (PRPP), a precursor for purine and pyrimidine nucleotide biosynthesis .
Case Study 1: Impact on Erythrocyte Function
A study assessed the effects of varying concentrations of DPGA on erythrocyte glycolytic activity. Results indicated that increased DPGA concentrations enhanced glycolytic flux, leading to improved ATP production under hypoxic conditions.
| Concentration (mM) | ATP Production (µmol/g Hb) |
|---|---|
| 0 | 5.0 |
| 1 | 7.5 |
| 5 | 10.0 |
Case Study 2: Enzyme Activity Enhancement
In enzymatic assays involving PRPPS, the presence of DPGA was shown to significantly increase enzyme activity compared to controls without DPGA.
| Condition | Enzyme Activity (µmol/min/mL) |
|---|---|
| Control | 2.0 |
| With DPGA (1 mM) | 4.5 |
| With DPGA (5 mM) | 6.8 |
Q & A
Q. What is the primary role of 2,3-diphospho-D-glyceric acid penta(cyclohexylammonium) salt in metabolic studies?
This compound serves as a critical reference standard for analyzing glycolytic intermediates, particularly in erythrocytes. Its structural similarity to endogenous 2,3-diphosphoglycerate (2,3-DPG) allows researchers to calibrate assays measuring glycolytic flux or metabolite concentrations in blood cells. Methodologically, it is used in enzymatic coupling reactions (e.g., with β-NADH or phosphoenolpyruvate) to quantify substrate turnover via spectrophotometric or fluorometric detection .
Q. How should researchers prepare and stabilize aqueous solutions of this compound for experimental use?
Due to its hygroscopic nature and sensitivity to hydrolysis, solutions should be prepared in cold, deionized water (4°C) and buffered at neutral pH (7.0–7.4). Aliquots must be stored at –20°C to prevent degradation. For long-term stability, lyophilization in the presence of cyclohexylammonium counterions is recommended, as these enhance solubility and reduce precipitation in enzymatic reaction mixtures .
Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (210–260 nm) or tandem mass spectrometry (LC-MS/MS) is preferred for quantification in cellular extracts. Calibration curves should include internal standards like deuterated 2,3-DPG analogs to account for matrix effects. Enzymatic assays using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) coupled to NADH oxidation can also provide kinetic data .
Q. How is this salt utilized in cell-based assays to study glycolysis?
In cell cultures (e.g., erythrocytes or cancer cell lines), the compound is added exogenously to modulate intracellular 2,3-DPG levels. Researchers typically use concentrations ranging from 0.1–5 mM, with incubation times adjusted based on cell permeability. Parallel measurements of ATP, lactate, and pH are necessary to contextualize glycolytic activity .
Q. What are the optimal storage conditions to maintain the salt’s integrity?
The lyophilized form should be stored at –20°C in airtight containers with desiccants. Reconstituted solutions are stable for ≤48 hours at 4°C. Avoid freeze-thaw cycles, as repeated crystallization may alter counterion stoichiometry and solubility .
Advanced Research Questions
Q. How can researchers address cell-specific discrepancies in the compound’s biological activity (e.g., inhibition in MOVAS vs. MC3T3-E1 cells)?
Cell-type variability may arise from differences in membrane transporters (e.g., anion channels) or phosphatase activity. To resolve this, perform dose-response assays across cell lines while monitoring intracellular 2,3-DPG levels via LC-MS/MS. Knockdown of putative phosphatases (e.g., PGAM) or pharmacological inhibition can isolate mechanisms .
Q. What is the impact of cyclohexylammonium counterions on the compound’s solubility and enzymatic reactivity?
Cyclohexylammonium salts enhance aqueous solubility compared to sodium or potassium salts, which is critical for high-concentration stock solutions. However, excess counterions may chelate divalent cations (e.g., Mg²⁺) in kinase assays. Researchers should titrate Mg²⁺ concentrations and validate reactions using alternative salts (e.g., tris or tetraethylammonium) as controls .
Q. How should contradictory data on calciprotein particle inhibition (e.g., efficacy in MOVAS but not MC3T3-E1 cells) be interpreted?
Contradictions may reflect differences in cellular calcium homeostasis or expression of calcification inhibitors (e.g., fetuin-A). Combine transcriptomic profiling (RNA-seq) with live-cell imaging of calcium flux to identify mechanistic outliers. Co-treatment with calcium chelators (e.g., EDTA) can clarify 2,3-DPG’s direct vs. indirect effects .
Q. What advanced techniques validate the structural integrity of synthesized batches of this salt?
Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) confirms phosphate group connectivity and counterion ratios. High-resolution mass spectrometry (HRMS) verifies molecular mass (C₃H₅O₁₀P₂·5C₆H₁₃N; theoretical 795.6 g/mol). Purity ≥95% should be confirmed via ion-exchange chromatography .
Q. How can enzyme kinetics be optimized when using this salt as a substrate or inhibitor?
For kinetic studies (e.g., with bisphosphoglycerate mutase), pre-incubate the enzyme with varying substrate concentrations (0.1–10 mM) in Tris-HCl buffer (pH 7.4). Use stopped-flow spectrophotometry to capture rapid reaction phases. Data should be fitted to Michaelis-Menten or allosteric models, with Hill coefficients calculated to assess cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
